Cas no 3295-64-5 (1,2,3,4-Tetrahydroacridine)

1,2,3,4-Tetrahydroacridine is a heterocyclic organic compound with a partially hydrogenated acridine core structure. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of acetylcholinesterase inhibitors and other bioactive molecules. The compound’s rigid, planar framework allows for selective functionalization, enabling tailored modifications for target applications. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in laboratory and industrial settings. Researchers value 1,2,3,4-Tetrahydroacridine for its potential in neurodegenerative disease research, owing to its structural similarity to pharmacologically active acridine derivatives. Proper handling and storage are recommended to maintain purity and reactivity.
1,2,3,4-Tetrahydroacridine structure
1,2,3,4-Tetrahydroacridine structure
Product Name:1,2,3,4-Tetrahydroacridine
CAS No:3295-64-5
MF:C13H13N
MW:183.249023199081
CID:1024049
PubChem ID:155315
Update Time:2025-06-08

1,2,3,4-Tetrahydroacridine Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-Tetrahydroacridine
    • (+/-)-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol
    • 1,2,3,4-Tetrahydro-acridin
    • 1,2,3,4-tetrahydro-acridine
    • 1-benzosuberol
    • 5,6,7,8-tetrahydro-9H-benzocyclohepten-9-ol
    • 5,6,7,8-tetrahydroacridine
    • 5H-BENZOCYCLOHEPTEN-5-OL, 6,7,8,9-TETRAHYDRO-
    • 5-Hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene
    • 6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-ol
    • AC1L1X6F
    • AC1Q7AOE
    • CTK4H4777
    • rac-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol
    • SureCN2192515
    • 12T-0888
    • Acridine, tetrahydro-
    • tetrahydroacridine
    • NCGC00186249-01
    • NS00048944
    • EINECS 221-964-0
    • MFCD00972211
    • ACRIDINE, 1,2,3,4-TETRAHYDRO-
    • DTXSID70954586
    • CHEMBL292518
    • BDBM50038731
    • CS-0159509
    • 3295-64-5
    • YSZC1983
    • AKOS005081489
    • 69577-70-4
    • SCHEMBL452908
    • MDL: MFCD00972211
    • Inchi: 1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2
    • InChI Key: RXBYRTSOWREATF-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C=C2C=1CCCC2

Computed Properties

  • Exact Mass: 183.10489
  • Monoisotopic Mass: 183.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

1,2,3,4-Tetrahydroacridine Pricemore >>

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Additional information on 1,2,3,4-Tetrahydroacridine

Recent Advances in the Study of 1,2,3,4-Tetrahydroacridine (CAS: 3295-64-5) in Chemical Biology and Medicine

1,2,3,4-Tetrahydroacridine (THA), with the CAS number 3295-64-5, is a compound of significant interest in the fields of chemical biology and medicine. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This research brief synthesizes the latest findings on THA, focusing on its pharmacological properties, mechanisms of action, and emerging applications in therapeutic interventions.

One of the most notable aspects of THA is its dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the degradation of acetylcholine (ACh), a neurotransmitter critical for cognitive function. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that THA derivatives exhibit enhanced selectivity and potency in inhibiting these enzymes, offering promising avenues for the treatment of AD. The study utilized molecular docking and kinetic assays to elucidate the binding interactions of THA with AChE and BuChE, revealing key structural modifications that optimize inhibitory efficacy.

Beyond its cholinesterase inhibitory properties, THA has also been investigated for its potential neuroprotective effects. Research published in Neuropharmacology in early 2024 reported that THA derivatives can mitigate oxidative stress and reduce amyloid-beta (Aβ) aggregation, two hallmark pathological features of AD. These findings were corroborated by in vitro and in vivo models, suggesting that THA-based compounds could serve as multi-target agents in AD therapy. Additionally, the study highlighted the compound's ability to modulate neuroinflammation, further underscoring its therapeutic potential.

In the realm of synthetic chemistry, advancements have been made in the efficient synthesis of THA and its derivatives. A recent publication in Organic Letters detailed a novel catalytic method for the asymmetric synthesis of THA, enabling the production of enantiomerically pure forms with high yield and selectivity. This methodological breakthrough is expected to facilitate the development of more potent and selective THA-based drugs, addressing challenges related to racemic mixtures in previous formulations.

Despite these promising developments, challenges remain in the clinical translation of THA-based therapeutics. Issues such as bioavailability, blood-brain barrier penetration, and off-target effects need to be addressed through further structural optimization and preclinical studies. Ongoing research is exploring the incorporation of THA into hybrid molecules and prodrug strategies to enhance its pharmacokinetic profile.

In conclusion, 1,2,3,4-Tetrahydroacridine (CAS: 3295-64-5) continues to be a focal point of research in chemical biology and medicine, with recent studies uncovering its multifaceted pharmacological properties and therapeutic potential. As the field progresses, the integration of computational, synthetic, and biological approaches will be crucial in unlocking the full potential of THA and its derivatives for treating neurodegenerative and other diseases.

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